Myrigalone A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

elongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, can be found in herbs and spices. This makes a potential biomarker for the consumption of this food product.

Scientific Research Applications

Allelopathic Effects in Seed Germination

Myrigalone A (MyA), a rare flavonoid in Myrica gale, is a notable allelochemical impacting seed germination and seedling growth. Research has shown that MyA inhibits the germination process by altering testa permeability, endosperm weakening, and embryo growth in Lepidium sativum. This inhibition is modulated by environmental factors like light and water potential, affecting processes like apoplastic superoxide production, crucial for cell expansion growth (Voegele et al., 2012). Additionally, MyA interacts with gibberellin metabolism and signaling, important for seed germination, highlighting its potential as an allelochemical in soil seed bank management (Oracz et al., 2012).

Photodegradation and Environmental Fate

The environmental fate of MyA, especially in the context of photodegradation, has been studied, given its presence on leaves and fruits of Myrica gale. Research indicates rapid phototransformation of MyA and the formation of various photoproducts. Interestingly, MyA's interaction with terpenes, also produced by Myrica gale, affects its photodegradation, illustrating complex interactions within the plant and the need for further study on pesticide photodegradation on vegetation (Khaled et al., 2019).

Phytotoxic Activity Against Invasive Species

MyA's phytotoxicity extends to combating invasive species like Fallopia x bohemica. Its structure, confirmed through high-resolution techniques, indicates significant phytotoxic potential against both standard plant species and highly invasive plants. This opens up possibilities for using MyA as a green allelopathic agent to control certain plant invasions and as an eco-friendly herbicide (Popovici et al., 2011).

Interaction with Auxin Homeostasis in Seed Germination

MyA impacts seed germination by interacting with auxin homeostasis. Detailed transcriptome and hormone analyses reveal that MyA affects the expression of auxin-related signaling genes and various transporter genes, including those for auxin transport. This interference with auxin homeostasis during seed germination suggests MyA's action through multiple molecular mechanisms, both dependent and independent of auxin (Nakabayashi et al., 2022).

properties

CAS RN |

34328-57-9 |

|---|---|

Product Name |

Myrigalone A |

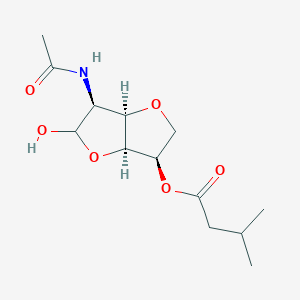

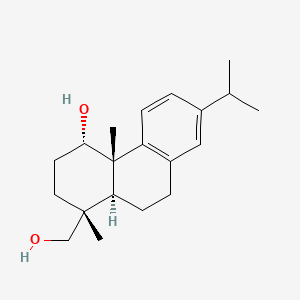

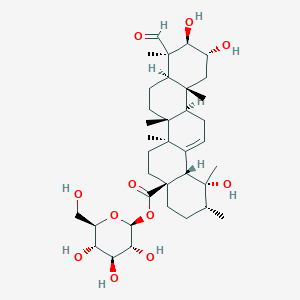

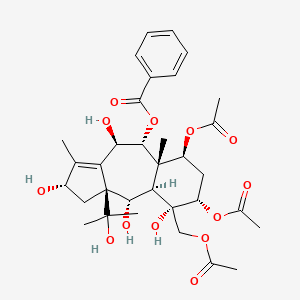

Molecular Formula |

C18H20O4 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2,2,4-trimethyl-6-(3-phenylpropanoyl)cyclohexane-1,3,5-trione |

InChI |

InChI=1S/C18H20O4/c1-11-15(20)14(17(22)18(2,3)16(11)21)13(19)10-9-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |

InChI Key |

CTSXBYQFSBUGKB-UHFFFAOYSA-N |

SMILES |

CC1C(=O)C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2 |

Canonical SMILES |

CC1C(=O)C(C(=O)C(C1=O)(C)C)C(=O)CCC2=CC=CC=C2 |

melting_point |

138-139°C |

physical_description |

Solid |

synonyms |

myrigalone A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2,2abeta,3,4,5,5abeta,6,7-Octahydro-3beta-methyl-4beta-(sulfooxy)-1H-1,8,8b-triazaacenaphthylene-7alpha-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1246316.png)